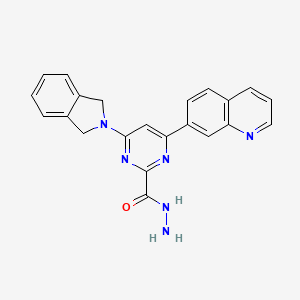
Utrophin modulator 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Utrophin modulator 1 is a small molecule compound designed to upregulate the expression of utrophin, a protein that can functionally compensate for the lack of dystrophin in patients with Duchenne muscular dystrophy. Duchenne muscular dystrophy is a severe X-linked recessive disorder characterized by progressive muscle degeneration and weakness due to mutations in the dystrophin gene .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of utrophin modulator 1 involves multiple steps, including the formation of key intermediates and final coupling reactions. One of the known synthetic routes includes the preparation of 2-arylbenzoxazole derivatives, which are then subjected to various reaction conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Utrophin modulator 1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can have different biological activities and properties .
Scientific Research Applications
Utrophin modulator 1 has several scientific research applications, including:
Chemistry: It is used as a model compound to study the effects of chemical modifications on biological activity.
Biology: The compound is employed in research to understand the regulation of utrophin expression and its role in muscle function.
Mechanism of Action
Utrophin modulator 1 exerts its effects by targeting specific molecular pathways involved in the regulation of utrophin expression. The compound binds to the aryl hydrocarbon receptor, acting as an antagonist, which leads to the upregulation of utrophin transcription. This results in increased utrophin levels in muscle cells, providing structural support and stability to the muscle fibers .
Comparison with Similar Compounds
Ezutromid: Another utrophin modulator that acts via the same pathway but has different pharmacokinetic properties.
2-Pyrimidine Carbohydrazides: These compounds have been studied for their utrophin-modulating activity and have shown promising results in preclinical studies.
Uniqueness: Utrophin modulator 1 is unique due to its specific binding affinity to the aryl hydrocarbon receptor and its ability to upregulate utrophin expression effectively. Its distinct chemical structure and pharmacological profile make it a valuable compound in the treatment of Duchenne muscular dystrophy .
Properties
Molecular Formula |
C22H18N6O |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
4-(1,3-dihydroisoindol-2-yl)-6-quinolin-7-ylpyrimidine-2-carbohydrazide |
InChI |
InChI=1S/C22H18N6O/c23-27-22(29)21-25-19(15-8-7-14-6-3-9-24-18(14)10-15)11-20(26-21)28-12-16-4-1-2-5-17(16)13-28/h1-11H,12-13,23H2,(H,27,29) |
InChI Key |
NADOKXPEOBZOFV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2CN1C3=NC(=NC(=C3)C4=CC5=C(C=CC=N5)C=C4)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


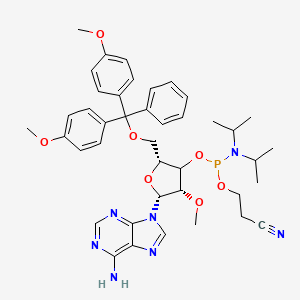
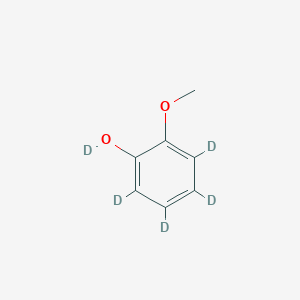
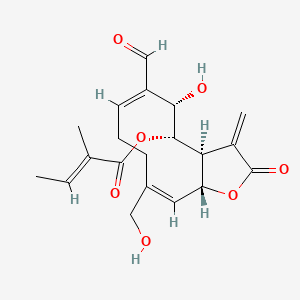
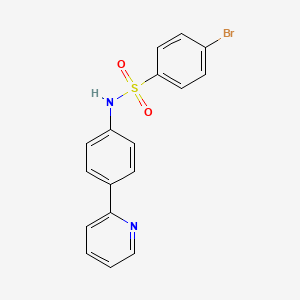
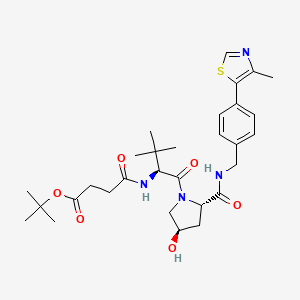
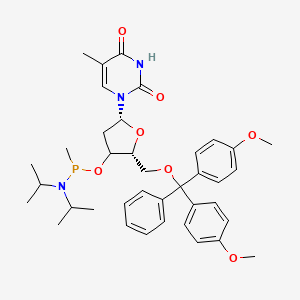
![(2S)-2-amino-6-(2-bicyclo[2.2.1]hept-5-enylmethoxycarbonylamino)hexanoic acid;hydrochloride](/img/structure/B12393314.png)
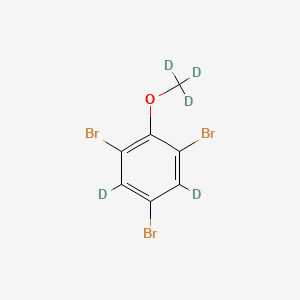
![(4R)-6-amino-4-[3-(hydroxymethyl)-5-(5-hydroxypent-1-ynyl)phenyl]-3-methyl-4-propan-2-yl-2H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12393324.png)
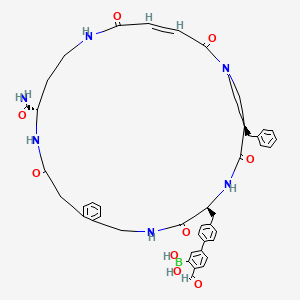
![1-[(2R)-4-hydroxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12393353.png)
![(2R)-2-[(1S)-1,2-dihydroxy(213C)ethyl]-3,4-dihydroxy-2H-furan-5-one](/img/structure/B12393368.png)
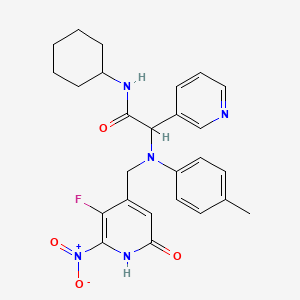
![5-(2-hydroxyethyl)-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12393386.png)
